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Compound of Interest

Compound Name: 3-Phenoxypropanehydrazide

CAS No.: 95885-09-9

Cat. No.: B3014606 Get Quote

3-Phenoxypropanehydrazide presents a classic medicinal chemistry paradox: it combines a

promising lipophilic linker (the phenoxy-propyl chain) with a chemically reactive polar

headgroup (the hydrazide). While hydrazide moieties are potent pharmacophores found in anti-

tuberculars (Isoniazid) and antidepressants (Phenelzine), they constitute a significant structural

alert in early drug discovery.

This guide outlines a rigorous, self-validating screening protocol designed to isolate the specific

toxicological risks associated with this scaffold: genotoxicity (via hydrazine release),

hepatotoxicity (via metabolic activation), and neurotoxicity (via pyridoxal phosphate depletion).

Compound Profile
Chemical Class: Aryl-alkyl hydrazide.

Key Toxicophore: Free terminal hydrazide (

).

Metabolic Risks: N-acetylation (NAT1/2), Hydrolysis (Amidase), and CYP450-mediated O-

dealkylation.

Phase I: In Silico & Physicochemical Profiling
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Before wet-lab experimentation, computational filters must be applied to prioritize risks. This

phase ensures resources are not wasted on analogs with insurmountable liability.

Structural Alert Analysis (Derek/Sarah Nexus)
Objective: Quantify the probability of mutagenicity.

Mechanism: Hydrazides can decompose to release free hydrazine or form DNA-adducting

alkylating agents.

Action: Run QSAR models specifically looking for "Hydrazine/Hydrazide" alerts.

Threshold: If p(Mutagenicity) > 0.7, prioritize the Ames test with metabolic activation (S9) in

Phase III.

Physicochemical Properties (The "Rule of 3" for Leads)
Solubility: Hydrazides are polar, but the phenoxy tail adds lipophilicity.

Protocol: Kinetic solubility in PBS (pH 7.4). Poor solubility (<10 µM) will confound in vitro

toxicity data by causing precipitation on cell monolayers.

Chemical Stability:

Protocol: Incubate in simulated gastric fluid (SGF) and intestinal fluid (SIF) for 4 hours.

Hydrazides are prone to acid-catalyzed hydrolysis, releasing the parent acid and

potentially toxic free hydrazine.

Phase II: In Vitro Cytotoxicity (The "Cellular Panel")
Do not rely on a single cell line. The toxicity of 3-Phenoxypropanehydrazide is likely

metabolism-dependent.[1] Therefore, a dual-line approach is mandatory.

Experimental Design: Differential Cytotoxicity
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Parameter Cell Line A: HepG2 (Liver)
Cell Line B: HEK293

(Kidney/Null)

Rationale
High metabolic capacity

(CYP450/NAT expression).

Low metabolic capacity.

Baseline toxicity.[2]

Endpoint
ATP content (CellTiter-Glo) +

LDH Release.
ATP content.[3][4]

Exposure 24h and 48h. 24h.

Control
Isoniazid (Positive Control for

hydrazide toxicity).
Triton X-100 (Lysis control).

Detailed Protocol: The "Metabolic Shift" Assay
To confirm if toxicity is driven by the parent compound or a metabolite:

Seed HepG2 cells at 10,000 cells/well in 96-well plates.

Pre-treatment: Treat half the plate with 1-Aminobenzotriazole (ABT) (1 mM) for 2 hours.

Mechanism:[4][5][6] ABT is a pan-CYP450 inhibitor.

Treatment: Dose 3-Phenoxypropanehydrazide (0.1 µM – 100 µM).

Readout:

If ABT reduces toxicity: The metabolite is the toxin (Bioactivation).

If ABT increases toxicity: The parent is the toxin (Detoxification blocked).

Causality: Hydrazides are often bioactivated to reactive acyl-radicals; ABT should mitigate

this.

Phase III: Genotoxicity (The Critical Gatekeeper)
The hydrazine moiety is a known mutagen. A standard Ames test is insufficient; the protocol

must be modified for reductive metabolism.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://ranzco.edu/wp-content/uploads/2021/04/RANZCO-Guidelines-for-screening-for-HCQ-Retinopathy.pdf
https://en.wikipedia.org/wiki/Hydrazine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenoxypropyl_amine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenoxypropyl_amine
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149174/
https://www.benchchem.com/product/b3014606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3014606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Modified Ames Test (OECD 471)
Strains:S. typhimurium TA100 (base-pair substitution) and TA98 (frameshift).

Metabolic Activation: Standard S9 fraction (rat liver) is required.

Reductive Condition: Hydrazides can generate free radicals.[5] Include a "Hamster S9" arm if

Rat S9 is negative, as hamster liver is more efficient at N-hydroxylation/reduction pathways

relevant to hydrazides.

Phase IV: Mechanistic Toxicology (Neuro & Hepato)
This section addresses the specific "Hydrazide Syndrome": Vitamin B6 depletion and Oxidative

Stress.

Pyridoxal Phosphate (B6) Depletion Assay
Hydrazides react with the aldehyde group of Pyridoxal-5'-Phosphate (PLP) to form hydrazones,

depleting this cofactor. This causes seizures (GABA depletion) and neuropathy.

In Vitro Assay: Cell-free reactivity test.

Mix 3-Phenoxypropanehydrazide (100 µM) with PLP (100 µM) in PBS.

Monitor UV-Vis absorbance at 390 nm (hydrazone formation) vs 330 nm (PLP).

Interpretation: Rapid hydrazone formation dictates a requirement for co-administration of

Vitamin B6 in in vivo studies.

Mitochondrial Stress & ROS Generation
Hydrazides inhibit Complex I/II and sequester copper (Cu2+).

Protocol: MitoSOX™ Red staining in HepG2 cells.

Dose compound for 6 hours.

Stain with MitoSOX (5 µM).
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Analyze via Flow Cytometry.

Expectation: A right-shift in fluorescence intensity indicates mitochondrial superoxide

generation, a precursor to hepatonecrosis.

Visualization: Screening Workflow & Mechanism
Figure 1: The Integrated Toxicity Screening Cascade
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Caption: Figure 1. Step-wise screening cascade prioritizing mutagenicity (Ames) and metabolic

activation (HepG2) early in the workflow.

Figure 2: Proposed Mechanism of Hydrazide Toxicity
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Caption: Figure 2. Divergent toxicity pathways: Hydrolysis leads to mutagenic hydrazine, while

direct reactivity depletes Vitamin B6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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